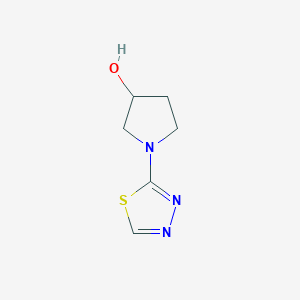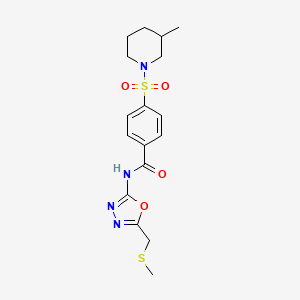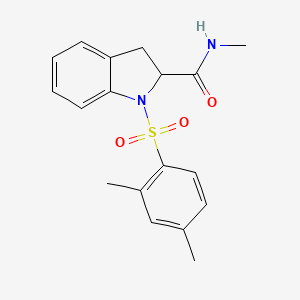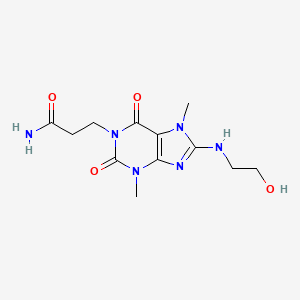
1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol, also known as TPO, is a heterocyclic compound that has gained significant attention in scientific research. Its unique chemical structure and properties make it a promising candidate for various applications in the field of medicinal chemistry and drug discovery. In
Wissenschaftliche Forschungsanwendungen
Conformational and Physicochemical Properties
The study of 1-(5-methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol (MTPN), a closely related species, revealed significant insights into its conformational behavior, largely influenced by an intramolecular OH⋯N hydrogen bond. The most stable conformation of MTPN, determined through careful analysis, showcases the importance of this hydrogen bond in dictating the molecule's conformational properties. This finding is crucial for understanding the structural dynamics and potential reactivity of compounds within this chemical family, including 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol (Laurella & Erben, 2016).
Electrochromic Polymer Development
Thiadiazolo[3,4-c]pyridine, a compound structurally related to 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol, has been utilized as an electron acceptor in the development of novel green electrochromic polymers with low bandgap and fast-switching times. This research paves the way for the design of efficient electrochromic materials, highlighting the potential of thiadiazole derivatives in advanced material science applications (Ming et al., 2015).
Antitumor Activity
The synthesis of nortopsentin analogues, which include 1H-pyrrolo[2,3-b]pyridine derivatives akin to 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol, has shown promising antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma. These compounds, acting as cyclin-dependent kinase 1 inhibitors, effectively reduce cell proliferation and induce apoptosis, suggesting potential therapeutic applications in treating this aggressive cancer type (Carbone et al., 2013).
Antimicrobial and Antibacterial Activity
Compounds containing the thiadiazole moiety, such as 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol, have demonstrated significant antimicrobial and antibacterial activities. This includes potent action against challenging bacterial strains and potential applications in developing new antibacterial agents. The structural features of thiadiazole derivatives play a crucial role in their bioactivity, offering a promising avenue for pharmaceutical development (Shin et al., 2001).
Molecular Docking and Cytotoxicity Studies
Thiadiazole derivatives, including those related to 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-ol, have been explored for their anticancer potential through molecular docking studies and cytotoxicity evaluations. These studies have revealed significant anticancer activity against various cancer cell lines, highlighting the therapeutic potential of thiadiazole compounds in oncology (Abouzied et al., 2022).
Wirkmechanismus
Target of Action
Compounds with a similar 1,3,4-thiadiazole structure have been found to exhibit antibacterial activity against various bacterial strains such asKlebsiella pneumoniae and Staphylococcus hominis . These compounds have also shown inhibitory effects on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .
Mode of Action
It is suggested that 1,3,4-thiadiazole derivatives exhibit various biological activities due to the presence of an n–c–s– moiety . The strong aromaticity of the ring also provides great in vivo stability to this five-membered ring system .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can interact with various biochemical pathways due to their broad-spectrum activities .
Result of Action
1,3,4-thiadiazole derivatives have been found to exhibit antibacterial activity, suggesting that they may inhibit bacterial growth or disrupt bacterial cell functions .
Action Environment
It is known that the biological activities of 1,3,4-thiadiazole derivatives are due to the strong aromaticity of the ring, which also provides great in vivo stability to this five-membered ring system .
Eigenschaften
IUPAC Name |
1-(1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c10-5-1-2-9(3-5)6-8-7-4-11-6/h4-5,10H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGACGCOIWQXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2425135.png)




![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2425142.png)
